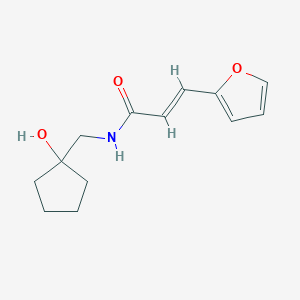

(E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide, also known as HET0016, is a chemical compound that has been extensively researched for its potential therapeutic applications. It was first synthesized in 2002 and has since been studied for its effects on various physiological and biochemical processes.

Scientific Research Applications

Hydrogenation to 2,5-bis-(hydroxymethyl)furan (BHMF)

The hydrogenation of 5-hydroxymethylfurfural (HMF) to BHMF is a significant application. Researchers have achieved complete conversion and high selectivity (98.9%) using Pt/MCM-41 as a catalyst in a neutral aqueous medium. Remarkably, this reaction occurs at a low temperature (35 °C) and moderate hydrogen pressure (0.8 MPa) within just 2 hours .

Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

FDCA has garnered attention as a platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA). Electrochemical oxidation of HMF (HMF-EOR) provides an efficient route to produce FDCA. Non-noble metal-based electrocatalysts convert HMF into FDCA under appropriate potential and ambient temperature. This method offers a greener alternative for synthesizing FDCA, which is essential for sustainable polymer production, such as polyethylene-2,5-furandicarboxylate (PEF) .

Plant Chemical Defense via Controlled Hydroxylation

Interestingly, controlled hydroxylation of terpenoid compounds can enhance plant chemical defense mechanisms without introducing self-toxicity. While this specific compound may not be directly mentioned, similar principles apply to its hydroxylation reactions. The ability to modulate plant defense responses opens avenues for agricultural and ecological applications .

Blue Fluorescent Emissive Materials

Although not directly related to the compound, research on novel 9,10-di(naphthalen-2-yl)anthracene derivatives highlights the importance of aromatic groups in designing blue fluorescent materials. Such materials find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Total Synthesis of Natural Products

Researchers have employed divergent synthetic strategies to achieve the total synthesis of various natural products, including Cyrneine A and B, Glaucopine C, (-)-Hamigeran B, and (-)-4-Bromohamigeran B. While these specific compounds differ from our target, the synthetic approaches and strategies are relevant .

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(6-5-11-4-3-9-17-11)14-10-13(16)7-1-2-8-13/h3-6,9,16H,1-2,7-8,10H2,(H,14,15)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPWCOKHDFHKQT-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)

![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)

![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)

![4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2524324.png)